1,3-Benzodioxol-5-yl 3-phenylacrylate
Description
1,3-Benzodioxol-5-yl 3-phenylacrylate is a synthetic organic compound characterized by a 3-phenylacrylate ester moiety linked to a 1,3-benzodioxol-5-yl group.
Properties
Molecular Formula |
C16H12O4 |
|---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C16H12O4/c17-16(9-6-12-4-2-1-3-5-12)20-13-7-8-14-15(10-13)19-11-18-14/h1-10H,11H2/b9-6+ |
InChI Key |
RWWUQPQCGFQJIE-RMKNXTFCSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)OC(=O)C=CC3=CC=CC=C3 |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Activity Comparison of 1,3-Benzodioxol-5-yl Derivatives
Key Observations :
- Positional Effects: The placement of the 1,3-benzodioxol-5-yl group significantly impacts activity. For example, compound 9j (benzodioxol on arylmethylamino) exhibits stronger SsCK1 inhibition (IC₅₀ = 1.4 μM) than 9h (benzodioxol on 5-arylidene; IC₅₀ = 6.6 μM), highlighting the importance of substituent positioning .
Functional Analogs: Cinnamic Acid Derivatives
The 3-phenylacrylate moiety is structurally analogous to cinnamic acid derivatives, which are known for anti-inflammatory properties:
Table 2: Anti-Inflammatory Activity of Cinnamic Acid Derivatives
Key Observations :
- The 3-phenylacrylate group enhances anti-inflammatory potency compared to unmodified cinnamic acid, likely due to improved binding to inflammatory targets like COX-2 .
- The addition of the 1,3-benzodioxol-5-yl group may further modulate pharmacokinetics, such as metabolic stability or membrane permeability, though specific data for this compound are needed.
Pharmacological Profiles of Benzodioxol-Containing Compounds
1,3-Benzodioxol-5-yl appears in diverse pharmacological agents, including psychoactive substances and kinase inhibitors:
Table 3: Pharmacological Comparison of Benzodioxol Derivatives
Key Observations :
- The benzodioxol group confers varying biological activities depending on the molecular scaffold. For instance, MBDB’s psychoactivity contrasts with the kinase inhibition seen in compound 9j , underscoring the scaffold-dependent functionality of this moiety .
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